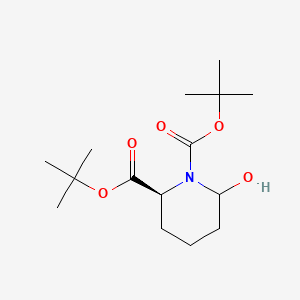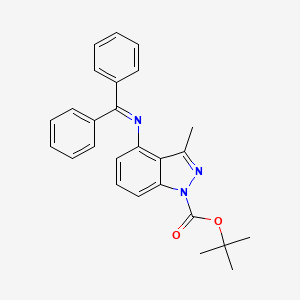
Heptaacetyl-D-lactoside Chlordiazepoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptaacetyl-D-lactoside Chlordiazepoxide is an intermediate compound used in the synthesis of Delactose Chlordiazepoxide, an impurity of Chlordiazepoxide. Chlordiazepoxide is a controlled substance known for its anxiolytic properties and is a prototype of benzodiazepine anxiolytics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptaacetyl-D-lactoside Chlordiazepoxide is synthesized through the acetylation of D-lactose. The process involves exhaustive acetylation using acetic anhydride in the presence of a catalyst such as perchloric acid (HClO4). The reaction conditions typically include maintaining a controlled temperature and ensuring complete acetylation of the hydroxyl groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Heptaacetyl-D-lactoside Chlordiazepoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like sodium methoxide or ammonia can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Heptaacetyl-D-lactoside Chlordiazepoxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research focuses on its role as an impurity in Chlordiazepoxide and its effects on the pharmacokinetics and pharmacodynamics of the drug.
Industry: It is used in the development of new pharmaceuticals and as a building block in chemical synthesis.
Mécanisme D'action
The mechanism of action of Heptaacetyl-D-lactoside Chlordiazepoxide is related to its role as an intermediate in the synthesis of Chlordiazepoxide. Chlordiazepoxide binds to benzodiazepine binding sites on GABA(A) receptor complexes in the central nervous system. This binding increases the affinity of GABA for its receptor, enhancing the inhibitory effects of GABA and leading to anxiolytic, sedative, and anticonvulsant effects .
Comparaison Avec Des Composés Similaires
Chlordiazepoxide: The parent compound with anxiolytic properties.
Delactose Chlordiazepoxide: An impurity formed during the synthesis of Chlordiazepoxide.
Other Benzodiazepines: Compounds like Diazepam and Lorazepam, which have similar anxiolytic effects.
Uniqueness: Heptaacetyl-D-lactoside Chlordiazepoxide is unique due to its specific role as an intermediate in the synthesis of Chlordiazepoxide. Its acetylated structure allows for specific chemical modifications, making it a valuable compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C42H48ClN3O18 |
|---|---|
Poids moléculaire |
918.3 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R)-4,5-diacetyloxy-6-[(7-chloro-4-oxido-5-phenyl-3H-1,4-benzodiazepin-4-ium-2-yl)-methylamino]-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C42H48ClN3O18/c1-20(47)55-18-31-36(64-42-40(61-26(7)53)38(59-24(5)51)35(57-22(3)49)32(63-42)19-56-21(2)48)37(58-23(4)50)39(60-25(6)52)41(62-31)45(8)33-17-46(54)34(27-12-10-9-11-13-27)29-16-28(43)14-15-30(29)44-33/h9-16,31-32,35-42H,17-19H2,1-8H3/t31-,32-,35+,36-,37+,38+,39-,40-,41?,42+/m1/s1 |
Clé InChI |
HITJZWLJAOSWGY-DVIDAZAASA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)N(C)C3=NC4=C(C=C(C=C4)Cl)C(=[N+](C3)[O-])C5=CC=CC=C5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)N(C)C2=NC3=C(C=C(C=C3)Cl)C(=[N+](C2)[O-])C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


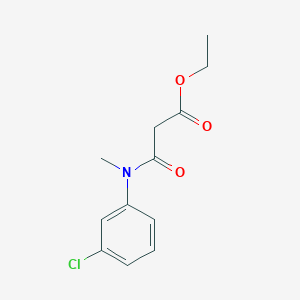
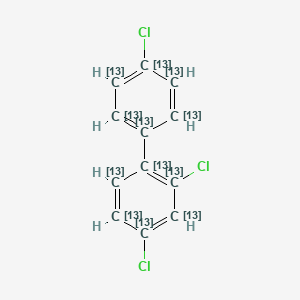

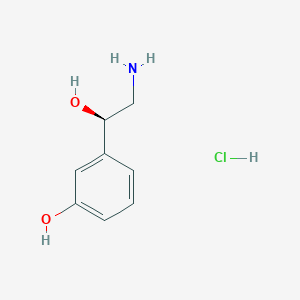
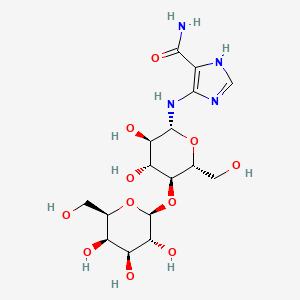
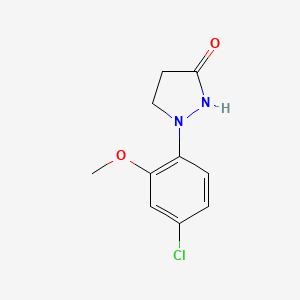

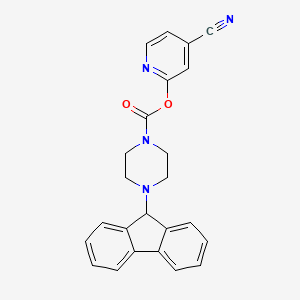
![(2s)-2-[[4-[[2,4-Bis(Azanyl)-6-Oxidanylidene-1h-Pyrimidin-5-Yl]carbamoylamino]phenyl]carbonylamino]pentanedioic Acid](/img/structure/B13850052.png)
![6-benzyl-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13850053.png)
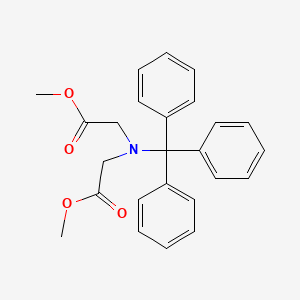
![tert-Butyl 6'-Bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13850069.png)
